

AF 568 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 alkyne

Cat. No.: B12373746

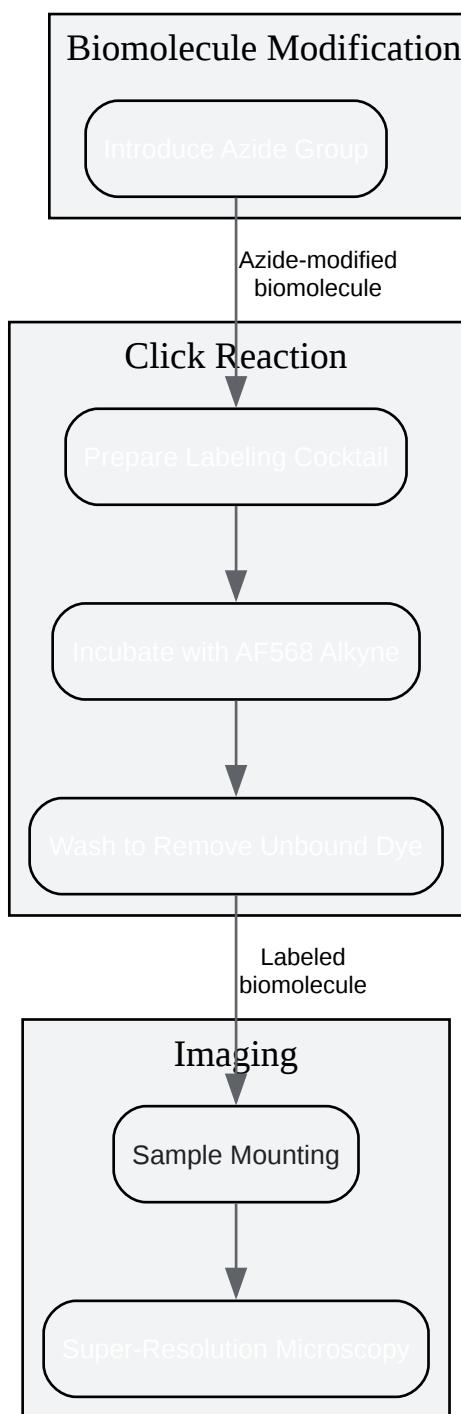
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **AF 568 alkyne** in super-resolution microscopy techniques, specifically Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). AF 568 is a bright and photostable orange-fluorescent dye, making it well-suited for imaging cellular structures with nanoscale resolution.^{[1][2][3]} The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry," enabling specific and robust labeling.^{[1][4][5]}

Properties of AF 568 Alkyne

AF 568 alkyne is a water-soluble and pH-insensitive dye, making it highly suitable for biological imaging applications.^{[5][6][7]} Its key photophysical and chemical properties are summarized in the table below.


Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	572 nm - 579 nm	[3][6][8]
Emission Maximum (λ_{em})	598 nm - 603 nm	[3][6][8]
Molar Extinction Coefficient (ϵ)	$\sim 88,000 - 94,238 \text{ cm}^{-1}\text{M}^{-1}$	[4][5][6]
Molecular Weight	$\sim 731.39 \text{ g/mol}$ (protonated)	[4][5]
Solubility	Water, DMSO, DMF	[4][5]
Purity	>95% (HPLC)	[4]

Experimental Protocols

Labeling Strategy: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The primary method for conjugating **AF 568 alkyne** to biomolecules is through a copper-catalyzed click chemistry reaction. This involves the reaction of the alkyne group on the dye with an azide group introduced into the target biomolecule (e.g., a protein or nucleic acid).

Workflow for Click Chemistry Labeling:

[Click to download full resolution via product page](#)

Caption: General workflow for labeling biomolecules with **AF 568 alkyne** via click chemistry.

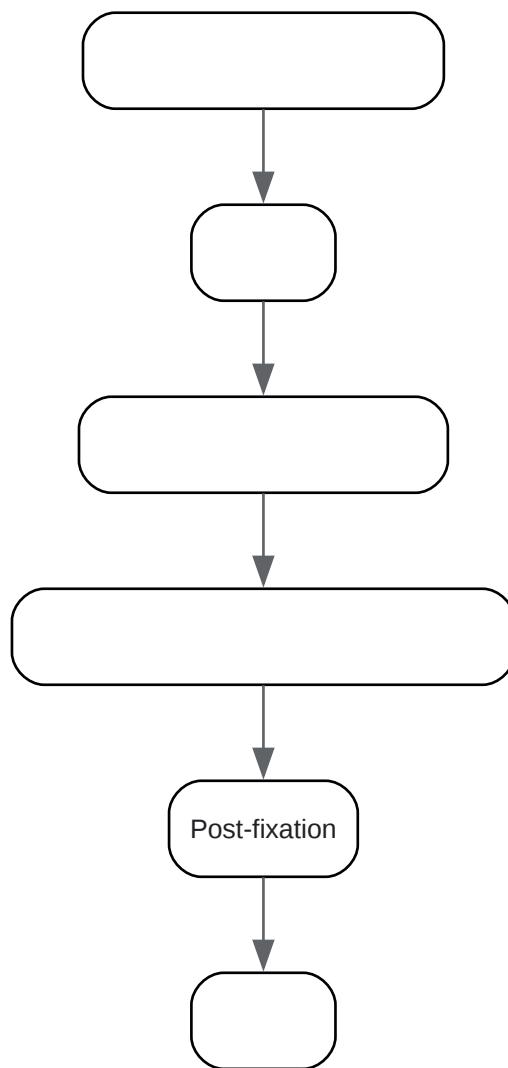
Protocol for Labeling Azide-Modified Proteins in Fixed Cells:

This protocol is adapted from established methods for click chemistry in cellular imaging.[9][10]

Reagents:

- **AF 568 alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Aminoguanidine
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)

Procedure:


- Cell Culture and Fixation:
 - Culture cells on coverslips suitable for microscopy.
 - Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[11]
 - Wash cells three times with PBS.
- Permeabilization:
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]
 - Wash cells three times with PBS.
- Blocking (Optional but Recommended):

- Incubate cells with blocking buffer for 30-60 minutes to reduce nonspecific binding.
- Click Labeling Reaction:
 - Prepare a fresh labeling cocktail. For a final volume of 500 μ L:
 - 5 μ L of 10 mM **AF 568 alkyne** in DMSO
 - 5 μ L of 20 mM CuSO₄ in water
 - 25 μ L of 50 mM THPTA in water
 - 50 μ L of 100 mM sodium ascorbate in water (freshly prepared)
 - 5 μ L of 100 mM aminoguanidine in water
 - 405 μ L of PBS
 - Incubate the cells with the labeling cocktail for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS to remove unbound dye and reaction components.

Immunofluorescence Protocol for STORM Imaging

This protocol outlines the steps for labeling a target protein using primary and AF 568-conjugated secondary antibodies for STORM imaging.

Workflow for Immunofluorescence Staining for STORM:

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for immunofluorescence labeling for STORM microscopy.

Protocol:

Reagents:

- Fixation buffer: 3-4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS.
- Reducing agent: 0.1% Sodium borohydride (NaBH_4) in PBS (prepare fresh).
- Permeabilization buffer: 0.2% Triton™ X-100 in PBS.
- Blocking buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton™ X-100 in PBS.

- Primary antibody diluted in 5% NGS / 0.05% Triton™ X-100 in PBS.
- AF 568-conjugated secondary antibody diluted in 5% NGS / 0.05% Triton™ X-100 in PBS.
- Washing buffer: 1% NGS / 0.05% Triton™ X-100 in PBS.
- Post-fixation buffer: 3% PFA + 0.1% Glutaraldehyde in PBS.

Procedure:

- Fixation: Fix cells with 3.0% PFA / 0.1% glutaraldehyde for 10 minutes at room temperature.
[\[12\]](#)
- Reduction: Reduce autofluorescence by incubating with 0.1% NaBH₄ for 7 minutes at room temperature.
[\[12\]](#)
- Washing: Wash cells three times with PBS for 5 minutes each.
[\[12\]](#)
- Permeabilization: Permeabilize cells with 0.2% Triton™/PBS for 15 minutes.
[\[12\]](#)
- Blocking: Block for at least 90 minutes with 10% NGS/0.05% Triton™/PBS at room temperature.
[\[12\]](#)
- Primary Antibody Incubation: Incubate with the primary antibody for 60 minutes at room temperature.
[\[12\]](#)
- Washing: Wash five times with washing buffer for 15 minutes each at room temperature with rocking.
[\[12\]](#)
- Secondary Antibody Incubation: Incubate with the AF 568-conjugated secondary antibody for 30 minutes at room temperature, protected from light.
[\[12\]](#)
- Washing: Wash five times with washing buffer for 15 minutes each at room temperature with rocking.
[\[12\]](#)
- Post-fixation: Post-fix with 3% PFA + 0.1% glutaraldehyde for 10 minutes.
[\[12\]](#) This step is recommended to prevent the diffusion of the label.
[\[12\]](#)

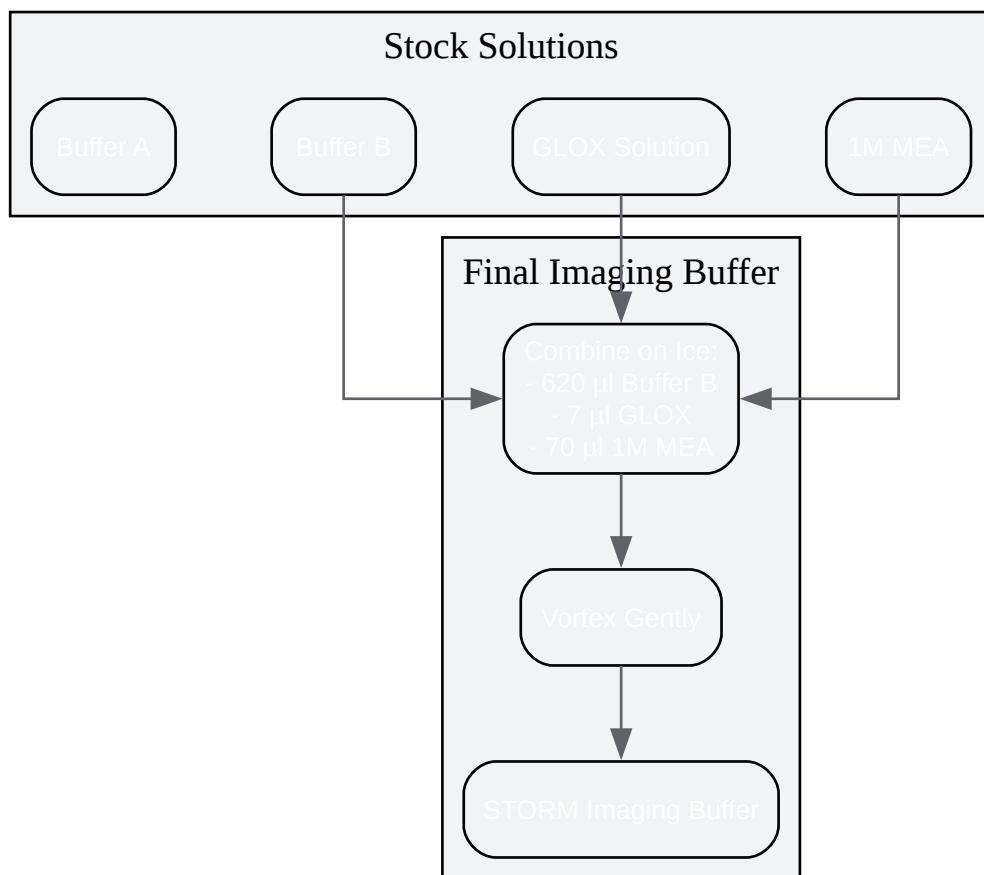
- Final Washes: Wash three times with PBS for 5 minutes each. The sample is now ready for imaging.[12]

STORM Imaging

For successful STORM imaging with AF 568, a specific imaging buffer is required to induce the photoswitching (blinking) of the fluorophore.

STORM Imaging Buffer

For AF 568, an imaging buffer containing cysteamine (MEA) is preferable.[11][12][13]


Buffer Components and Preparation:

Component	Stock Solution	Final Concentration
Buffer A	10 mM Tris (pH 8.0) + 50 mM NaCl	-
Buffer B	50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose	-
GLOX Solution	14 mg Glucose Oxidase + 50 µl Catalase (17 mg/ml) in 200 µl Buffer A	1x
MEA	1 M Cysteamine in 0.25N HCl	100 mM

Preparation of Imaging Buffer (MEA-based):

- On ice, add 7 µl of GLOX solution and 70 µl of 1M MEA to 620 µl of Buffer B in a microcentrifuge tube.[12][13]
- Vortex gently to mix.[12]
- Keep the imaging buffer on ice or at 4°C until use.[12]
- Add a sufficient volume of the imaging buffer to the sample (e.g., 700 µl for an 8-well chambered coverglass).[12][13]

Logical Diagram for STORM Buffer Preparation:

[Click to download full resolution via product page](#)

Caption: Preparation of the MEA-based STORM imaging buffer for AF 568.

Image Acquisition

STORM imaging involves sequential activation of a sparse subset of fluorophores, followed by their localization and subsequent bleaching or return to a dark state. This process is repeated for thousands of frames to reconstruct a super-resolved image. The specific laser powers and acquisition parameters will depend on the microscope setup and should be optimized for the best signal-to-noise ratio and blinking characteristics of AF 568.

Data Analysis

The raw data from a STORM experiment consists of a series of images containing sparsely distributed, diffraction-limited spots corresponding to single fluorescent molecules. These spots are localized with high precision using specialized software. The final super-resolution image is reconstructed by plotting the positions of all localized molecules. Further analysis, such as cluster analysis, can be performed to extract quantitative information about the spatial organization of the labeled structures.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. dianabiotech.com [dianabiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mvi-inc.com [mvi-inc.com]
- 13. augusta.edu [augusta.edu]
- To cite this document: BenchChem. [AF 568 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12373746#af-568-alkyne-for-super-resolution-microscopy-storm-palm>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com